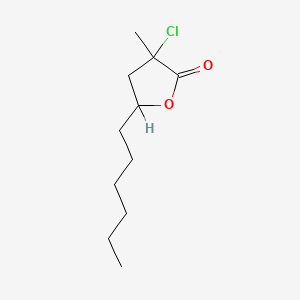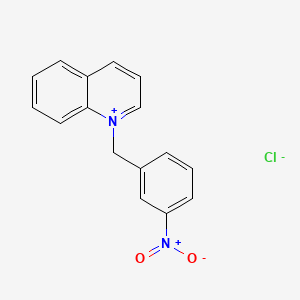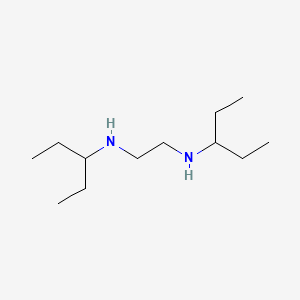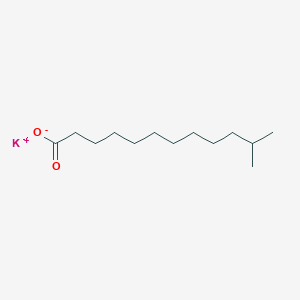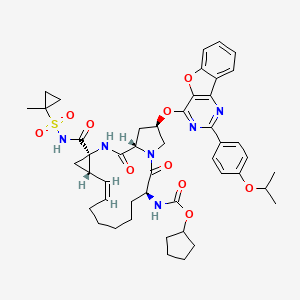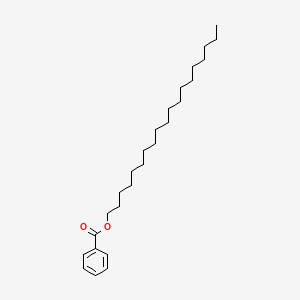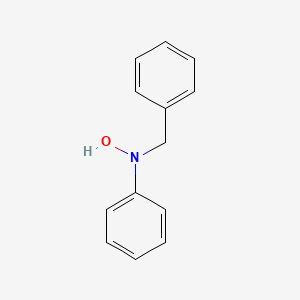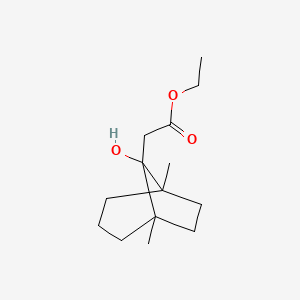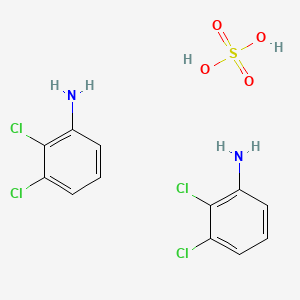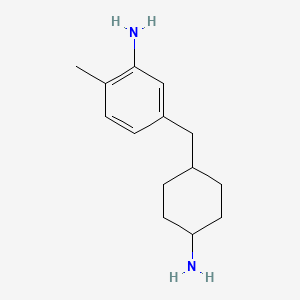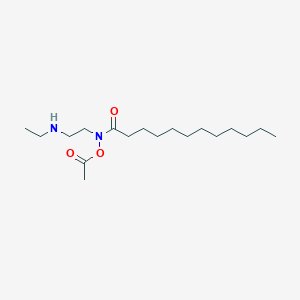
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C16H34N2O2 It is known for its unique structure, which includes a dodecanamide backbone with a hydroxyethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with 2-aminoethanol to form N-(2-hydroxyethyl)dodecanamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(2-((2-oxoethyl)amino)ethyl)dodecanamide.
Reduction: Formation of N-(2-((2-hydroxyethyl)amino)ethyl)dodecanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations for skin conditions due to its moisturizing properties.
Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with cell membranes, where it can integrate into the lipid bilayer and stabilize the membrane structure. This compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethylaminoethyl side chain plays a crucial role in its ability to form hydrogen bonds and interact with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar structure but lacks the additional aminoethyl group.
N,N-Bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups instead of one.
Lauramide MEA (N-(2-Hydroxyethyl)lauramide): Similar structure but with a shorter carbon chain.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)dodecanamide monoacetate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced solubility and the ability to form stable emulsions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
94139-08-9 |
|---|---|
Fórmula molecular |
C18H36N2O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
[dodecanoyl-[2-(ethylamino)ethyl]amino] acetate |
InChI |
InChI=1S/C18H36N2O3/c1-4-6-7-8-9-10-11-12-13-14-18(22)20(23-17(3)21)16-15-19-5-2/h19H,4-16H2,1-3H3 |
Clave InChI |
NIUGYHQDYQOXGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


